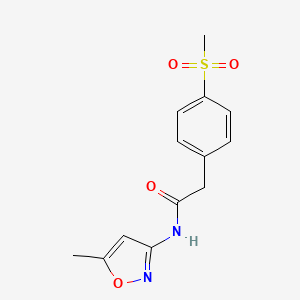

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

説明

特性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-9-7-12(15-19-9)14-13(16)8-10-3-5-11(6-4-10)20(2,17)18/h3-7H,8H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKOQYMEIDHCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves several steps. One common synthetic route includes the reaction of 5-methylisoxazole with 4-(methylsulfonyl)phenylacetic acid under specific conditions. The reaction typically requires the use of a coupling agent and a base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

化学反応の分析

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes

作用機序

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can be compared with other similar compounds, such as:

4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide: This compound shares a similar isoxazole ring but has different substituents, leading to distinct properties and applications.

(4-amino-N-(5-methylisoxazol-3-yl)phenylsulfonamido)silver: This compound includes a silver ion, which imparts unique antimicrobial properties

生物活性

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as 2-(4-methanesulfonylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, is a sulfonamide compound with significant biological activity. This article delves into its mechanism of action, pharmacological properties, and potential therapeutic applications.

Target Enzymes : This compound primarily targets bacterial enzymes involved in the synthesis of folic acid, a crucial metabolite for DNA synthesis in bacteria. By acting as a structural analog and competitive antagonist of para-aminobenzoic acid (PABA), it inhibits folic acid production, thereby disrupting bacterial DNA synthesis and growth.

Biochemical Pathways : The inhibition of folic acid synthesis directly impacts the bacterial DNA replication pathway, leading to reduced bacterial proliferation. This mechanism is characteristic of many sulfonamide derivatives, which are widely recognized for their antibacterial properties.

Pharmacokinetics

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide exhibits weak acid characteristics and forms sodium salts that react strongly in alkaline solutions (pH range 9-11). These properties influence the compound's solubility and bioavailability, which are critical factors for its efficacy in clinical settings.

Antibacterial Properties

Research has demonstrated that N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide possesses notable antibacterial activity. Its effectiveness has been evaluated against various bacterial strains, revealing that it can inhibit growth at specific concentrations. For instance, compounds structurally related to this sulfonamide have shown minimal inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Inhibition of Carbonic Anhydrase

A study investigating derivatives of this compound revealed weak inhibitory effects on human carbonic anhydrase isoforms (hCA I, II, VII, and XII). Although the inhibition potency was modest (e.g., K_i values around 96.0 μM), these findings suggest potential for further development into selective inhibitors with therapeutic applications in conditions like glaucoma and obesity .

Case Studies

- Antimicrobial Evaluation : A series of synthesized derivatives based on the structure of N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide were tested for their antimicrobial activity. While many exhibited weak antibacterial properties, some demonstrated promising results that warrant further investigation for potential clinical use .

- Carbonic Anhydrase Inhibition : In vitro studies highlighted that certain derivatives could serve as lead compounds for developing selective hCA inhibitors. The weak inhibition observed indicates room for structural optimization to enhance potency against specific isoforms .

Comparative Analysis

To better understand the biological activity of N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Structure | Moderate antibacterial activity | Similar isoxazole ring structure |

| (4-amino-N-(5-methylisoxazol-3-yl)phenylsulfonamido)silver | Structure | Enhanced antimicrobial properties | Incorporation of silver ion enhances activity |

Q & A

Basic: What are the optimal synthetic routes for N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Functional group introduction : Sulfonylation of the phenylacetamide precursor using methylsulfonyl chloride under controlled pH (6–7) and temperature (0–5°C) to avoid over-substitution .

- Coupling reactions : Amide bond formation between the isoxazole amine and activated carboxylic acid derivatives (e.g., using EDCI/HOBt in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters : Solvent polarity (DMF vs. THF) and catalyst selection (e.g., pyridine for acid scavenging) significantly impact yield .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural confirmation :

- Purity assessment :

Basic: How is the biological activity of this compound initially assessed?

Methodological Answer:

- Enzyme inhibition assays :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .

Advanced: How can computational modeling predict the compound’s biological targets?

Methodological Answer:

- Molecular docking :

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization :

- Orthogonal validation :

Advanced: How does the methylsulfonyl group influence pharmacological properties?

Methodological Answer:

- Electronic effects : The electron-withdrawing sulfonyl group enhances hydrogen bonding with catalytic residues (e.g., Thr199 in COX-2) .

- Solubility : LogP reduction (calculated −0.5 vs. non-sulfonylated analogs) improves aqueous solubility for in vivo studies .

- Metabolic stability : Resistance to CYP3A4-mediated oxidation due to steric hindrance from the methyl group .

Advanced: What are the challenges in structure-activity relationship (SAR) studies?

Methodological Answer:

- Synthetic hurdles :

- Limited regioselectivity in isoxazole functionalization (e.g., N- vs. O-alkylation) .

- Sulfonamide group sensitivity to acidic hydrolysis (pH < 3) during derivatization .

- Biological variability :

Basic: What are the stability considerations for this compound under different conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。